5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Description
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (DTFNA) is an organic compound with a unique chemical structure and a wide range of potential applications in the scientific and medical fields. It is a derivative of the naphthalene ring system, and is a member of the tetrahydronaphthalene family of compounds. DTFNA has been studied for its potential use in the synthesis of pharmaceuticals, its ability to act as a catalyst in the synthesis of organic compounds, and its potential as a biochemical and physiological modulator.
Scientific Research Applications
Liquid Crystal Materials for Displays
Research by Kusumoto et al. (2004) highlights the design and synthesis of liquid crystal materials featuring a fluoro-substituted tetrahydronaphthalene structure, specifically targeting active matrix LCDs. The study synthesizes 6-aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes from 5,7-difluoro-1,2,3,4-tetrahydronaphthalene-2-one. These compounds exhibit promising properties like a wide nematic temperature range and significant dielectric anisotropy, making them valuable for TFT-display liquid crystal mixtures (Kusumoto et al., 2004).
Synthetic Intermediates for Bioactive Compounds
Wei-dong's (2013) research discusses the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives as crucial intermediates for bioactive compounds. The study involves acylation and stereoselective reduction processes, showcasing the compounds' significance in synthesizing aminonaphthyl ketones and alcohols, which have potential applications in developing new bioactive molecules (Men Wei-dong, 2013).
Dopaminergic Compounds Synthesis
Öztaşkın et al. (2011) provide a method for synthesizing dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, starting from 2-naphthoic acid. The compound, synthesized as a biologically active title compound, indicates potential applications in pharmaceuticals, specifically targeting dopaminergic pathways (Öztaşkın, S. Göksu, H. SeÇen, 2011).
Advanced Organic Synthesis Techniques
Han et al. (2007) developed a large-scale stereoselective synthesis process for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating a multikilogram-scale production method. This process highlights the compound's utility in synthesizing complex molecules with high purity and yield, valuable in pharmaceutical manufacturing (Han et al., 2007).
properties
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDJBUUTWZPCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233199 |
Source
|
Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
907973-46-0 |
Source
|
Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907973-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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